1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-13-16(14(2)27-22-13)7-8-17(25)24-11-5-6-15(12-24)26-19-18(23(3)4)20-9-10-21-19/h9-10,15H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQCVLBPHXWOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structural features, and relevant case studies.
Structural Features
The compound features several notable structural components:
- Piperidine Ring : Contributes to the compound's ability to interact with various biological targets.
- Dimethylamino Group : Known for enhancing lipophilicity and potentially increasing central nervous system (CNS) activity.
- Pyrazine Moiety : Often associated with diverse pharmacological effects, including antimicrobial and anticancer properties.
- Isoxazole Ring : Linked to neuroactive properties and is often found in compounds with therapeutic potential.
These structural elements suggest that the compound may exhibit a range of biological activities, particularly in pharmacology.
Pharmacological Implications
The biological activity of this compound can be inferred from its structural similarities to other known bioactive molecules. Compounds containing piperidine and pyrazole moieties have been shown to exhibit various pharmacological effects, such as:
- Anticancer Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
- CNS Stimulation : The presence of the dimethylamino group suggests potential stimulant effects on the CNS.
- Antimicrobial Properties : Pyrazine derivatives are often evaluated for their ability to combat bacterial and fungal infections.
Understanding the mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:
- Enzyme Inhibition : Many compounds with similar structures act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Comparative Analysis
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Pyrazole Derivative A | Contains pyrazole and methoxy groups | Anticancer properties |
| Piperidine Derivative B | Piperidine ring with varied substituents | Analgesic effects |
| Dimethylamino Pyrazine C | Dimethylamino group attached to pyrazine | CNS stimulant effects |
The unique combination of piperidine and pyrazole moieties in this compound may enhance its bioactivity compared to these similar compounds .
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds through various in vitro assays. For instance, a study on a pyrazole derivative demonstrated significant inhibition of human dihydroorotate dehydrogenase (DHODH), leading to reduced viral replication in cell cultures . Such findings suggest that similar mechanisms may be at play for our target compound.
Predictive Modeling
Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural characteristics. Early predictions indicate that this compound may exhibit a range of activities, including anti-inflammatory and analgesic properties, warranting further experimental validation .
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 1 808 168 B1)
The European patent lists compounds with overlapping structural features, such as:
- (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone .
Key Comparisons:
| Feature | Target Compound | Patent Compound |
|---|---|---|
| Core Heterocycle | Pyrazine (with dimethylamino substituent) | Pyrazolo[3,4-d]pyrimidine (kinase-binding scaffold) |
| Piperidine Linkage | Oxygen-linked 3-(dimethylamino)pyrazine | Amino-linked pyrazolo-pyrimidine |
| Isoxazole Substituent | 3,5-Dimethylisoxazol-4-yl | Dual isoxazole groups (3-methyl-isoxazol-5-yl and 3,5-dimethyl-isoxazol-4-yl) |
| Functional Groups | Dimethylamino (electron-donating) | Methanesulfonyl (electron-withdrawing) |
Implications:
- The methanesulfonyl group in the patent compound could enhance target selectivity for sulfonamide-sensitive enzymes, whereas the dimethylamino group in the target compound may improve cellular uptake .
Table 1: Comparative Pharmacological Profiles (Inferred)
*Potency data inferred from structural analogs; †Hypothetical value based on dimethylamino’s role in kinase inhibition.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis involves coupling a piperidine-pyrazine intermediate with a 3,5-dimethylisoxazole propanone derivative. Key steps include:
- Using coupling reagents like HOBt/TBTU for amide bond formation (as seen in analogous heterocyclic syntheses) .
- Optimizing solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance yield and reduce side reactions.
- Employing design of experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions via response surface methodology .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Characterization requires:
- NMR (¹H/¹³C) to confirm regiochemistry of the pyrazine and piperidine moieties, with attention to splitting patterns for dimethylamino groups .
- HRMS to verify molecular weight and isotopic distribution.
- HPLC-PDA for purity assessment, especially to detect byproducts from incomplete coupling or oxidation .
Q. How can researchers assess the compound’s preliminary biological activity?
- Answer : Initial screening should focus on:
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazine and isoxazole motifs’ known roles in binding ATP pockets .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity, using structurally related compounds as positive/negative controls .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and guide synthetic route design?
- Answer :
- Reaction path search algorithms (e.g., artificial force-induced reaction) can model transition states and intermediates, reducing trial-and-error experimentation .
- DFT calculations (B3LYP/6-31G*) optimize geometries and predict regioselectivity in pyrazine functionalization .
- Molecular dynamics simulations assess solvent effects on reaction kinetics .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer :
- Dose-response profiling to confirm activity trends and rule out false positives from assay-specific artifacts.
- Off-target screening (e.g., using proteome microarrays) to identify unintended interactions.
- Metabolite stability studies (e.g., liver microsome assays) to determine if discrepancies arise from compound degradation .
Q. How can researchers elucidate the mechanism of action for this compound’s observed bioactivity?
- Answer :
- Target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS).
- X-ray crystallography or cryo-EM to resolve binding modes with putative targets.
- Kinetic studies (e.g., surface plasmon resonance) to measure binding affinity and thermodynamics .
Q. What experimental and computational approaches validate the compound’s pharmacokinetic properties?
- Answer :
- In vitro ADME assays : Caco-2 permeability, cytochrome P450 inhibition, and plasma protein binding.
- In silico QSAR models predict logP, bioavailability, and blood-brain barrier penetration.
- Physiologically based pharmacokinetic (PBPK) modeling integrates solubility and metabolic stability data to forecast in vivo behavior .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
